N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-13-20-24-16(2)21(23(28)26(20)14-15)25-22(27)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBNFXWQSNHAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and related research findings.
- Molecular Formula : C21H18N4O2
- Molecular Weight : 390.5 g/mol
- CAS Number : 946257-30-3
The compound primarily acts as an inhibitor of certain kinases, which are pivotal in various signaling pathways associated with cancer progression. The interaction occurs through mimicking the hinge region binding interactions within kinase active sites, leading to the inhibition of oncogenic signaling pathways. This mechanism is crucial for its potential anti-cancer properties.
Inhibition of Kinases
Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit significant inhibitory activity against specific kinases. For example:
- Pim-1 Kinase Inhibition : A study reported several pyridothienopyrimidinone derivatives showing potent Pim-1 inhibitory activity with IC50 values ranging from 1.18 to 8.83 μM. The most active compounds were further evaluated for cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7a | MCF7 | 1.18 |
| 7d | HCT116 | 1.97 |
| 7c | PC3 | 4.18 |
This table illustrates the potency of selected derivatives against different cancer types.
Case Study 1: Pim-1 Inhibition
In a study focusing on the synthesis of pyridothienopyrimidinone derivatives, researchers identified that certain compounds demonstrated a significant increase in Pim-1 inhibition compared to previously reported structures. The docking studies indicated favorable binding modes within the Pim-1 active site, enhancing our understanding of structure-activity relationships .
Case Study 2: Selective Kinase Inhibition
Another study explored the selectivity of this compound against various kinases involved in oncogenesis. The results showed that while it effectively inhibited Pim-1 kinase, it also exhibited moderate activity against other kinases involved in cancer signaling pathways .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Heating with HCl (6M) yields biphenyl-4-carboxylic acid and the pyrido-pyrimidine amine derivative .
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Basic Hydrolysis : NaOH (2M) at 60°C produces the corresponding carboxylate salt.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the pyrido-pyrimidine ring slows hydrolysis compared to simpler amides .
Nucleophilic Aromatic Substitution (NAS)
The pyrido[1,2-a]pyrimidine core participates in NAS at the C-4 position under specific conditions:
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Reaction with POCl₃ at 110°C replaces the oxo group with a chloro substituent, enabling further functionalization.
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Substitution with amines (e.g., morpholine) occurs in DMF at 80°C.
Functionalization via Cross-Coupling Reactions
The biphenyl moiety allows Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups:
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Biaryl-modified derivatives |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, 100°C | Aminated analogs for drug discovery |
Example :
Coupling with 4-bromophenylboronic acid introduces a para-bromo substituent, enhancing π-stacking interactions in medicinal chemistry applications .
Thermal Stability
The compound decomposes above 210°C, with a melting point of 210–215°C . Degradation products include CO₂ and pyridine fragments.
Photodegradation
Exposure to UV light (254 nm) induces ring-opening reactions , forming quinoline derivatives via radical intermediates.
Pharmacological Reactivity
In biological systems, the compound interacts with enzymes via:
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Hydrogen bonding : Between the amide carbonyl and active-site residues .
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π-π stacking : Between the biphenyl group and aromatic amino acids (e.g., Phe, Tyr) .
Key Finding :
Modifications at the C-3 position (e.g., sulfonylmorpholine groups) enhance binding affinity to kinase targets by 12-fold compared to unsubstituted analogs .
Analytical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.38 (s, 1H, pyrimidine-H), 7.52–7.28 (m, biphenyl-H) | |
| HRMS | [M+H]⁺ m/z 390.5 (calc. 390.4) | |
| HPLC | Retention time: 12.4 min (C18 column) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[1,2-a]pyrimidine Derivatives
(a) N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Structure : Replaces the biphenyl group with benzylamine derivatives.
- Activity: Exhibits analgesic properties in the "acetic acid writhings" model, with bioisosterism observed between 4-hydroxyquinolin-2-one and pyridopyrimidine nuclei .
(b) Iodo-Substituted Analogs
- N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide (RN: 946234-96-4) and 2-iodo derivative (RN: 21079012):
(c) 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate
Biphenyl-Based Compounds
(a) Sulfonamide-Based Inhibitors
- Example : N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (Compound 4).
(b) Therapeutic Biphenyl Derivatives
- Compound III : Used in malignant tumor treatment via transcription factor modulation.
- Compound IV : Targets NMDA receptor-related disorders.
- Compound V : Acts as a protein kinase and tubulin inhibitor.
- Comparison : The target compound’s pyridopyrimidine core differentiates it from these analogs, suggesting a unique mechanism, possibly involving kinase inhibition or DNA interaction .
Structural-Activity Relationship (SAR) Insights
Preparation Methods
Starting Material Preparation
The synthesis commences with 2-oxo-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile, synthesized via Hantzsch dihydropyridine methodology. Hydrolysis with 50% sulfuric acid followed by decarboxylation yields 4,6-dimethylpyridin-2(1H)-one. This intermediate undergoes Smiles rearrangement with 2-chloroacetamide in dry dimethylformamide (DMF) catalyzed by potassium carbonate, producing 2-amino-4,6-dimethylpyridine.
Malonate Intermediate Formation
Reaction of 2-amino-4,6-dimethylpyridine with ethoxy methylene malonic diethyl ester (EMME) generates diethyl 2-(((4,6-dimethylpyridin-2-yl)amino)methylene)malonate. This step, conducted at 80°C for 6 hours, achieves >85% yield.
Cyclization to Pyrido[1,2-a]pyrimidine
Cyclization of the malonate intermediate in phosphorus oxychloride (POCl₃) under microwave irradiation (130°C, 30 min) affords ethyl 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Conventional heating (reflux, 18 hours) yields comparable results but with lower efficiency (74% vs. 92% under microwave).
Formation of the Carboxylate Ester Intermediate
Ethyl 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate serves as the pivotal intermediate for amide formation. Its synthesis is optimized for scalability and purity.
Conversion to the Biphenyl-4-carboxamide Derivative
The final step couples the carboxylate intermediate with [1,1'-biphenyl]-4-carboxylic acid. Two primary routes are explored:
Direct Aminolysis of the Ester
Reaction of ethyl 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 4-aminobiphenyl in toluene at 110°C for 24 hours yields the target compound in 68% yield. However, aromatic amines exhibit lower nucleophilicity, necessitating excess reagent (3–5 equiv).
Acid Chloride Mediated Coupling
Hydrolysis of the ester to 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (6M HCl, reflux, 8 hours) followed by treatment with thionyl chloride generates the acid chloride. Subsequent reaction with 4-aminobiphenyl in tetrahydrofuran (THF) with triethylamine affords the amide in 82% yield.
Modern Coupling Reagents
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 89% yield at room temperature. This method surpasses classical approaches in efficiency and functional group tolerance.
Optimization of Reaction Conditions and Analytical Characterization
Microwave vs. Conventional Heating
Comparative studies demonstrate microwave irradiation’s superiority in cyclization steps (Table 1).
Table 1. Cyclization Efficiency Under Varied Conditions
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Reflux | 130 | 18 | 74 |
| Microwave Irradiation | 130 | 0.5 | 92 |
Spectroscopic Validation
- IR Spectroscopy : The target compound exhibits carbonyl stretches at 1675 cm⁻¹ (pyrimidinone) and 1642 cm⁻¹ (amide).
- ¹H NMR (DMSO-d₆, 400 MHz): δ 2.35 (s, 3H, C2-CH₃), 2.58 (s, 3H, C7-CH₃), 7.45–7.89 (m, 9H, biphenyl), 8.21 (s, 1H, pyrido-H).
- HRMS : m/z [M+H]⁺ calcd. for C₂₅H₂₂N₃O₂: 396.1708; found: 396.1705.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide to maximize yield and purity?
Methodological Answer: Synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves condensation of substituted benzylamines with pyrimidine precursors under reflux conditions. For example, analogous compounds were synthesized by reacting 2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol for 6–8 hours, achieving yields of 65–80% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is recommended to isolate the target compound. Reaction monitoring using TLC (UV detection) ensures intermediate purity.
Q. How can the compound be characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the pyrido[1,2-a]pyrimidine core and biphenyl substituents. For instance, pyrido-pyrimidine aromatic protons typically resonate at δ 6.8–8.2 ppm, with downfield shifts observed for protons near electron-withdrawing groups (e.g., carbonyl) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]) and isotopic pattern.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
Q. What initial biological screening assays are appropriate to evaluate its bioactivity?
Methodological Answer:
- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor-binding affinity using fluorescence polarization or SPR.
- In vivo models : Use the "acetic acid writhing" model (rodents) for analgesic activity screening, as applied to structurally related pyrido-pyrimidine carboxamides .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Bioisosteric Replacements : Substitute the biphenyl group with fluorinated aryl rings (e.g., 2,4-difluorobenzamide) to enhance metabolic stability, as seen in analogs with improved analgesic activity .
- Substituent Variation : Modify the pyrido-pyrimidine methyl groups (positions 2 and 7) with bulkier alkyl chains or electron-withdrawing groups (e.g., Cl, F) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like COX-2 or EGFR kinase.
Q. How can contradictions in biological activity data across structural analogs be resolved?
Methodological Answer:
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare bioactivity across analogs. For example, despite structural variations in benzylamide fragments, some pyrido-pyrimidine derivatives showed no significant differences in analgesic activity, suggesting bioisosteric equivalence .
- Metabolic Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects.
- Target Engagement Studies : Validate target specificity via CRISPR knockouts or siRNA silencing in cellular models.
Q. What computational strategies are effective for predicting pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP, solubility, and CYP450 inhibition. For instance, the biphenyl group may increase logP (>3), necessitating formulation adjustments for improved bioavailability.
- Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., explicit solvent models) to assess residence time on targets.
Q. How can stability and degradation pathways be studied under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV at 254 nm .
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots.
Methodological Frameworks
Q. How to integrate experimental data with theoretical models for mechanistic insights?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- QSAR Modeling : Build regression models using descriptors like polar surface area and molar refractivity to correlate structural features with bioactivity .
Q. What statistical approaches are recommended for validating experimental reproducibility?
Methodological Answer:
- Power Analysis : Determine sample size using G*Power to ensure statistical significance (α = 0.05, power = 0.8).
- Bland-Altman Plots : Assess inter-lab variability in bioactivity measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
